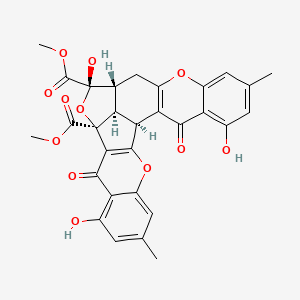

Remisporine B

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGJMIUFDPLICY-JJEZGDBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Profile of Remisporine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a novel dimeric chromenone, a unique natural product derived from the marine fungus Remispora maritima. Its discovery has garnered interest within the scientific community due to its complex chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and reported biological insights into this compound and its analogues, with a focus on the underlying experimental methodologies and data.

Discovery and Formation

This compound is not directly produced by Remispora maritima. Instead, the fungus synthesizes a precursor molecule, Remisporine A, a novel cyclopentachromenone[1]. Under normal conditions, the unstable Remisporine A spontaneously undergoes a Diels-Alder reaction, leading to the stereospecific formation of its dimer, this compound[1]. This autocatalytic dimerization is a key feature of its formation.

Experimental Workflow for Formation

Caption: Workflow from Remispora maritima culture to this compound formation.

Structural Elucidation

The chemical structure of this compound was determined through a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) was employed to establish its molecular formula, while 2D Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed insights into its complex dimeric structure[1]. The absolute configuration of this compound was ultimately confirmed through a comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra[1].

Spectroscopic Data

| Technique | Parameter | Observed For | Value/Description |

| HR-ESI-MS | Molecular Formula | Epiremisporine F (analogue) | C₃₁H₂₆O₁₂ determined from [M+Na]⁺ ion at m/z 613.13294 |

| ¹H NMR | Chemical Shift (δ) | Epiremisporine analogues | Signals corresponding to hydroxy, methyl, methoxy, aromatic, methylene, and methine protons. |

| ¹³C NMR | Chemical Shift (δ) | Epiremisporine analogues | Signals indicating ester and conjugated carbonyl groups, as well as various carbon environments. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Epiremisporine F (analogue) | Peaks indicating hydroxyl (3410 cm⁻¹), ester carbonyl (1741 cm⁻¹), and conjugated carbonyl (1657 cm⁻¹) groups. |

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited in publicly accessible literature. However, research on its close analogues, the epiremisporines, isolated from marine-derived Penicillium citrinum, provides valuable insights into its potential therapeutic effects. These analogues have demonstrated both anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Epiremisporine analogues have been shown to suppress the fMLP-induced superoxide anion generation in human neutrophils, indicating anti-inflammatory potential.

Cytotoxic Activity and Apoptosis Induction

Several epiremisporine compounds have exhibited cytotoxic effects against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. The mechanism of this cytotoxicity is believed to be through the induction of apoptosis, mediated by the Bcl-2 family of proteins and caspases.

| Compound | Cell Line | IC₅₀ (µM) |

| Epiremisporine F | HT-29 | 44.77 ± 2.70 |

| Epiremisporine G | HT-29 | 35.05 ± 3.76 |

| Epiremisporine H | HT-29 | 21.17 ± 4.89 |

| Epiremisporine F | A549 | 77.05 ± 2.57 |

| Epiremisporine G | A549 | 52.30 ± 2.88 |

| Epiremisporine H | A549 | 31.43 ± 3.01 |

Note: IC₅₀ values for this compound against these cell lines are not currently available in the public domain.

Signaling Pathway for Apoptosis Induction

The proposed mechanism of apoptosis induction by this compound analogues in cancer cells involves the intrinsic mitochondrial pathway. It is hypothesized that these compounds modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute programmed cell death.

Caption: Proposed apoptotic signaling pathway for this compound analogues.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments related to the study of this compound and its analogues.

Isolation and Purification of Chromenone Derivatives

-

Fungal Cultivation: Remispora maritima or other producing fungi are cultured in a suitable liquid medium.

-

Extraction: The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

-

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HT-29, A549) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound analogues) and incubated for 48 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The supernatant is removed, and the formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound stands as an intriguing example of a complex natural product formed through a spontaneous chemical transformation of a fungal metabolite. While its own biological activity profile is still emerging, studies on its close analogues suggest a promising potential for anti-inflammatory and anti-cancer applications. The induction of apoptosis in cancer cells through the modulation of the Bcl-2 family and caspase activation highlights a potential avenue for future drug development. Further research is warranted to fully elucidate the therapeutic potential of this compound and to obtain more extensive quantitative data on its bioactivities.

References

Remisporine B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone, presents a unique molecular architecture derived from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary known natural producers are the marine fungus Remispora maritima and mutagenized strains of the marine-derived fungus Penicillium purpurogenum. This document outlines the fermentation, extraction, and chromatographic purification protocols, supported by quantitative data and visual workflows, to aid researchers in obtaining this promising bioactive compound. Additionally, a key signaling pathway associated with the biological activity of this compound analogs is illustrated.

Natural Sources of this compound

This compound has been isolated from two primary fungal sources:

-

Remispora maritima : This marine fungus is the original reported natural source of this compound.[1] It produces the unstable precursor, Remisporine A, which then dimerizes to form this compound.

-

Penicillium purpurogenum G59 (Mutant Strain) : A mutagenized strain of this marine-derived fungus has been shown to be a potent producer of this compound and its analogs. Chemical mutagenesis, for instance using diethyl sulfate (DES), can activate silent biosynthetic pathways within the fungus, leading to the production of these rare chromones.

Fermentation and Cultivation

Cultivation of Penicillium purpurogenum G59 (Mutant Strain)

A robust method for producing this compound involves solid-state fermentation of a mutagenized P. purpurogenum G59 strain.

Experimental Protocol:

-

Inoculum Preparation : The fungal mutant is initially grown on Potato Dextrose Agar (PDA) plates.

-

Seed Culture : A seed culture is prepared by inoculating a suitable liquid medium (e.g., RGY medium) with mycelia from the PDA plate and incubating until sufficient biomass is achieved.

-

Solid-State Fermentation :

-

A solid rice medium is prepared in plastic boxes (e.g., 25 cm x 30 cm) containing sterile rice.

-

The seed culture is inoculated onto the sterile rice.

-

The culture is incubated at 25°C for approximately 21 days. During this period, the RGY medium is periodically added to maintain moisture and nutrient levels.

-

General Protocol for Cultivation of Marine Fungi (e.g., Remispora maritima)

While a specific, detailed protocol for large-scale fermentation of R. maritima for this compound production is not extensively documented in the available literature, a general approach for the cultivation of marine fungi can be employed.

Experimental Protocol:

-

Isolation : The fungus is isolated from its natural substrate (e.g., driftwood) and purified by single-spore isolation on a suitable agar medium containing seawater and antibiotics.

-

Liquid Culture :

-

A liquid medium (e.g., 3% malt extract broth) is prepared using sterile seawater.

-

The medium is inoculated with mycelial plugs from a fresh agar culture of R. maritima.

-

The culture is incubated at a suitable temperature (e.g., 25°C) under static or shaking conditions until significant mycelial growth and secondary metabolite production are observed.

-

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound and its analogs from the solid-state fermentation of the P. purpurogenum G59 mutant.

Extraction

-

The fermented rice substrate (approximately 1.5 kg) is harvested.

-

The substrate is extracted exhaustively with 95% ethanol (3 x 10 L) at room temperature, with each extraction lasting for 3 days.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude extract is suspended in water and partitioned with an equal volume of n-butanol.

-

The n-butanol layer, containing the less polar secondary metabolites including this compound, is separated.

-

The n-butanol fraction is concentrated under reduced pressure.

Chromatographic Purification

The n-butanol fraction is subjected to a multi-step chromatographic purification process.

-

Silica Gel Column Chromatography (Initial Fractionation) :

-

The n-butanol fraction is loaded onto a silica gel column (70-230 mesh).

-

The column is eluted with a solvent gradient, typically starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate, 25:1) and gradually increasing the polarity to 100% ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Medium Pressure Liquid Chromatography (MPLC) (Secondary Fractionation) :

-

Promising fractions from the initial column are further purified by MPLC on a silica gel column (230-400 mesh).

-

A suitable solvent system (e.g., n-hexane/acetone gradient) is used for elution.

-

-

Preparative Thin Layer Chromatography (pTLC) or Semipreparative HPLC (Final Purification) :

-

Fractions containing this compound are further purified by pTLC on silica gel plates with a suitable solvent system (e.g., dichloromethane/methanol, 19:1).

-

Alternatively, semipreparative HPLC on a silica gel column with a solvent system like n-hexane/ethyl acetate (1:1) can be employed for final purification.

-

Data Presentation

The following table summarizes the quantitative data from a representative isolation of chromones from a 1.5 kg solid-state fermentation of the P. purpurogenum G59 mutant.

| Parameter | Value |

| Starting Material (Fermented Rice) | 1.5 kg |

| Crude Ethanol Extract | Not specified |

| n-Butanol Soluble Fraction | 36.2 g |

| Water Soluble Fraction | 13.0 g |

| Yield of Epithis compound (Isomer) | 23.8 mg |

Visualized Workflows and Signaling Pathways

Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Apoptotic Signaling Pathway Induced by this compound Analogs

Analogs of this compound have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Caption: Intrinsic apoptosis pathway induced by this compound analogs.

References

Unraveling the Molecular Architecture of Remisporine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B, a dimeric chromenone natural product, stands as a compelling example of nature's ingenuity in molecular assembly. First isolated from the marine-derived fungus Remispora maritima, its unique structure is the result of a spontaneous Diels-Alder reaction between two molecules of its precursor, Remisporine A.[1] This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the spectroscopic and analytical methodologies employed to decipher its complex architecture. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD).

Spectroscopic Data Summary

While the seminal publication by Kong and Carter provides the foundational spectroscopic analysis, detailed numerical data is often disseminated across various studies. The following tables summarize the key quantitative data available for this compound and its closely related analogue, epithis compound, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of this compound and Epithis compound

| Position | This compound (¹H, δ ppm, J in Hz) | Epithis compound (¹H, δ ppm, J in Hz) |

| Monomer 1 | ||

| 3 | ||

| 4 | ||

| 6 | ||

| 8 | ||

| 10 | ||

| 11-OH | ||

| 12-Me | ||

| 13-OMe | ||

| Monomer 2 | ||

| 2' | ||

| 3' | ||

| 4'α | ||

| 4'β | ||

| 6' | ||

| 8' | ||

| 10' | ||

| 11'-OH | ||

| 12'-Me | ||

| 13'-OMe |

Note: Specific chemical shift and coupling constant values for this compound require access to the original publication or further experimental replication. Data for epithis compound is provided for structural comparison.[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound and Epithis compound

| Position | This compound (¹³C, δ ppm) | Epithis compound (¹³C, δ ppm) |

| Monomer 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 5a | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 9a | ||

| 10 | ||

| 11 | ||

| 11a | ||

| 12-Me | ||

| 13-OMe | ||

| Monomer 2 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 4a' | ||

| 5a' | ||

| 6' | ||

| 7' | ||

| 8' | ||

| 9' | ||

| 9a' | ||

| 10' | ||

| 11' | ||

| 11a' | ||

| 12'-Me | ||

| 13'-OMe |

Note: Specific chemical shift values for this compound require access to the original publication or further experimental replication. Data for epithis compound is provided for structural comparison.[2]

Table 3: HRMS and ECD Data for this compound

| Data Type | Observation |

| HRMS | The molecular formula was determined by High-Resolution Mass Spectrometry, confirming the dimeric nature of the molecule. |

| ECD | The absolute configuration was established by comparing the experimental Electronic Circular Dichroism spectrum with spectra calculated using density functional theory (DFT).[1][3] |

Experimental Protocols

The elucidation of this compound's structure involved a series of key experiments, from the isolation of the compound to its detailed spectroscopic characterization.

Isolation and Purification of this compound

This compound is isolated from the liquid culture of the marine fungus Remispora maritima. The general protocol involves:

-

Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the culture broth and mycelium with an organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.

-

Chromatographic Separation: A multi-step chromatographic process is employed for purification, typically involving:

-

Silica Gel Chromatography: To perform a preliminary separation of compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound from other co-occurring metabolites.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure of the molecule, including the carbon skeleton and the connectivity of protons and carbons. These experiments are crucial for identifying the two monomeric units and the nature of their linkage.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and, consequently, the elemental composition of this compound. This data is fundamental in confirming the dimeric structure proposed based on NMR data.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. For this compound, the experimental ECD spectrum is compared with the theoretically calculated spectra for all possible stereoisomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the multiple stereocenters in the molecule.[1][3]

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound can be visualized as a sequential workflow, starting from the biological source and culminating in the final, stereochemically defined structure.

The Dimerization of Remisporine A: A Spontaneous Diels-Alder Reaction

The formation of this compound is a fascinating example of a naturally occurring Diels-Alder reaction.[1] This pericyclic reaction involves the [4+2] cycloaddition of two molecules of the monomer, Remisporine A, where one molecule acts as the diene and the other as the dienophile.

This spontaneous dimerization highlights the inherent reactivity of Remisporine A and provides a biosynthetic pathway that does not require enzymatic catalysis for the key bond-forming step.

Biological Activity and Signaling Pathways

Preliminary studies on chromone derivatives, including compounds structurally related to this compound, have revealed potential cytotoxic activities against various cancer cell lines. For instance, epiremisporine H, a related natural product, has been shown to exhibit cytotoxic effects against HT-29 human colon carcinoma and A549 human lung carcinoma cells.[4][5] While specific signaling pathway studies for this compound are not extensively reported, related compounds have been suggested to induce apoptosis through modulation of the Bcl-2 family proteins and caspase cascades. Further investigation is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Its unique dimeric structure, formed through a spontaneous Diels-Alder reaction, and its potential biological activity make it an intriguing target for further research. This technical guide provides a foundational understanding of the key data and methodologies involved in characterizing this complex natural product, serving as a valuable resource for the scientific community. Future studies are warranted to fully delineate its biosynthetic pathway, synthesize analogues for structure-activity relationship studies, and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Absolute configuration of remisporines A & B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Absolute Stereochemistry of Remisporine B: A Technical Guide to ECD Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with computational chemistry, to determine the absolute configuration of the natural product Remisporine B. This guide provides a comprehensive overview of the experimental and computational protocols, data analysis, and the logical framework underpinning this powerful stereochemical assignment technique.

Introduction

This compound is a dimeric chromenone derived from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A, a fungal metabolite isolated from Remispora maritima.[1] While the relative stereochemistry of this compound was successfully elucidated using NMR spectroscopy, the assignment of its absolute configuration required a chiroptical method. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral molecule, proved to be the definitive technique.

The absolute configuration of this compound was conclusively determined by comparing the experimental ECD spectrum with the computationally predicted spectrum for a chosen enantiomer.[1] A strong correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. This guide will walk through the essential steps of this process.

Experimental Protocol: ECD Spectroscopy of this compound

The experimental ECD spectrum of this compound was acquired using the following procedure, as reported in the literature.[1]

2.1. Sample Preparation

-

Compound: this compound

-

Mass: 1.5 mg

-

Solvent: Methanol (MeOH)

-

Volume: 2 mL

-

Concentration: 0.75 mg/mL

2.2. Instrumentation and Data Acquisition

-

Spectrometer: A standard circular dichroism spectrometer.

-

Measurement Range: Typically scanned from high to low wavelength (e.g., 400 nm to 200 nm).

-

Output: The differential molar absorptivity (Δε) or ellipticity is plotted against the wavelength (nm).

Computational Protocol: TD-DFT Calculation of the ECD Spectrum

The theoretical ECD spectrum of this compound was calculated using Time-Dependent Density Functional Theory (TD-DFT). This computational approach simulates the electronic transitions of a molecule to predict its chiroptical properties.

3.1. Conformational Analysis

-

Initial Structure: A 3D model of one enantiomer of this compound with the known relative stereochemistry is generated.

-

Conformational Search: A systematic conformational search is performed using molecular mechanics (e.g., MMFF) to identify low-energy conformers.

-

Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP functional with a 6-31G(d) basis set) in a solvent continuum model (e.g., PCM for methanol).

3.2. TD-DFT Calculation

-

Input: The optimized geometries of the stable conformers.

-

Calculation Type: A TD-DFT calculation is performed for each conformer to compute the excitation energies and rotatory strengths of the electronic transitions.

-

Recommended Functional: B3LYP, CAM-B3LYP, or PBE0.

-

Recommended Basis Set: A basis set with diffuse functions is often recommended for ECD calculations, such as 6-31+G(d) or aug-cc-pVDZ.

-

-

Number of States: A sufficient number of electronic states must be calculated to accurately reproduce the experimental spectrum over the desired wavelength range. For this compound, it was noted that a large number of states (NSTATES=100) was required for an accurate prediction.[2]

-

Solvent Effects: The influence of the solvent (methanol) is incorporated using a polarizable continuum model (PCM).

3.3. Spectrum Generation

-

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann population distribution at the experimental temperature.

-

Spectral Broadening: The resulting line spectrum is convoluted with a Gaussian or Lorentzian function to simulate the experimental bandwidth, yielding a continuous ECD curve.

Data Presentation and Analysis

The core of the absolute configuration assignment lies in the comparison of the experimental and calculated ECD spectra.

Table 1: Experimental ECD Data for this compound

| Wavelength (nm) | Cotton Effect (Δε) |

| ~340 | Positive |

| ~295 | Negative |

| ~260 | Positive |

| ~240 | Negative |

| ~220 | Positive |

Note: The Δε values are estimated from the published spectrum in Sherer et al. (2015).

The experimental ECD spectrum of this compound displays a series of positive and negative Cotton effects at specific wavelengths. The calculated ECD spectrum for the (2'S, 3'R, 2S, 3R, 4S) enantiomer of this compound showed a mirror image of the experimental spectrum. Conversely, the calculated spectrum for the enantiomeric (2'R, 3'S, 2R, 3S, 4R) configuration was in excellent agreement with the experimental data. This led to the revision of the absolute configuration of this compound to (2'R, 3'S, 2R, 3S, 4R).

Visualization of Workflows and Logical Relationships

Diagram 1: Experimental Workflow for ECD Analysis

Caption: Experimental workflow for acquiring the ECD spectrum of this compound.

Diagram 2: Computational Workflow for ECD Spectrum Prediction

Caption: Computational workflow for predicting the ECD spectrum of this compound.

Diagram 3: Logical Framework for Absolute Configuration Assignment

Caption: Logical process for assigning absolute configuration via ECD spectral comparison.

Conclusion

The determination of the absolute configuration of this compound serves as an excellent case study for the power of combining experimental ECD spectroscopy with theoretical TD-DFT calculations. This integrated approach provides a reliable and non-empirical method for elucidating the stereochemistry of complex natural products, which is a critical aspect of their characterization for potential applications in drug discovery and development. The methodologies outlined in this guide are broadly applicable to other chiral molecules, making this a valuable tool for researchers in the chemical and pharmaceutical sciences.

References

- 1. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS- n (n = 1, 2) Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Remisporine B: A Technical Guide to its Biosynthesis in Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B, a dimeric chromenone with potential pharmacological applications, is a fascinating secondary metabolite isolated from the marine fungus Remispora maritima. Its unique chemical scaffold, arising from the spontaneous dimerization of its precursor, Remisporine A, has garnered significant interest. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway of this compound. It delves into the polyketide origins of its monomeric unit, the key enzymatic transformations, and the spontaneous chemical reaction that leads to the final dimeric structure. Furthermore, this document outlines detailed experimental protocols for elucidating such a biosynthetic pathway, offering a roadmap for researchers in the field of natural product biosynthesis and drug discovery.

Introduction

Marine fungi are a prolific source of novel secondary metabolites with diverse chemical structures and biological activities. Among these, this compound stands out due to its complex dimeric chromenone architecture. Structurally, this compound is formed via a spontaneous Diels-Alder reaction between two molecules of its precursor, Remisporine A, a cyclopentachromenone. The biosynthesis of this compound is therefore intrinsically linked to the cellular machinery responsible for producing Remisporine A. This guide will focus on the elucidation of the biosynthetic pathway of Remisporine A, the monomeric building block of this compound.

Chemical Structure and Dimerization

This compound is a polyketide-derived natural product. The structure of this compound has been elucidated through extensive spectroscopic analysis, including 2D-NMR and HRMS. Its absolute configuration was definitively established by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using density functional theory (DFT).

A critical aspect of this compound's biogenesis is that its final assembly is not enzyme-catalyzed. Instead, it is the result of a spontaneous [4+2] cycloaddition (Diels-Alder reaction) of two molecules of the unstable monomer, Remisporine A. This non-enzymatic dimerization underscores the importance of understanding the biosynthesis of the reactive precursor.

Putative Biosynthetic Pathway of Remisporine A

While the complete biosynthetic gene cluster (BGC) for Remisporine A in Remispora maritima has not yet been fully characterized in published literature, a putative pathway can be constructed based on established principles of fungal polyketide and xanthone biosynthesis, coupled with key enzymatic steps identified for related compounds. The biosynthesis of the xanthone core in fungi is known to be entirely derived from the polyketide pathway. The formation of cyclopentachromenones, such as Remisporine A, is proposed to involve a key ring contraction of a xanthone precursor.

The proposed pathway can be segmented into three main stages:

Stage 1: Polyketide Chain Assembly and Cyclization

The biosynthesis is initiated by a Type I iterative Polyketide Synthase (PKS). This multidomain enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a linear polyketide chain. The PKS contains domains for acyltransferase (AT), ketosynthase (KS), and an acyl carrier protein (ACP), along with optional domains for ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) that determine the reduction state of the growing polyketide chain. The fully assembled polyketide chain is then cyclized and aromatized by the PKS or associated enzymes to form a core aromatic structure, likely an anthraquinone derivative.

Stage 2: Xanthone Formation

The initial polyketide-derived aromatic ring system undergoes a series of enzymatic modifications, catalyzed by tailoring enzymes typically found within the BGC. These modifications may include hydroxylations, methylations, and oxidative cleavage. A key transformation is the Baeyer-Villiger-type oxidation and subsequent cyclization to form the characteristic tricyclic xanthone core.

Stage 3: Ring Contraction to Remisporine A

The crucial and defining step in Remisporine A biosynthesis is the contraction of the xanthone ring to form the cyclopentachromenone scaffold. This transformation is catalyzed by a FAD-dependent monooxygenase. This enzyme facilitates a benzene ring contraction of the xanthone precursor, leading to the formation of the five-membered ring characteristic of Remisporine A.

The final monomer, Remisporine A, is then released and undergoes a spontaneous Diels-Alder dimerization to yield this compound.

Visualization of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway are not yet available in the literature, the following table outlines the types of data that would be generated through experimental elucidation of this pathway.

| Parameter | Description | Experimental Method |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of biosynthetic enzymes (e.g., PKS, FAD-dependent monooxygenase). | In vitro enzyme assays with purified proteins and varying substrate concentrations. |

| Gene Expression Levels (mRNA) | Transcriptional activity of genes within the biosynthetic gene cluster under different culture conditions. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq. |

| Metabolite Titers (g/L or mg/L) | Concentration of Remisporine A and B produced by wild-type and engineered fungal strains. | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Protein Expression Levels | Abundance of biosynthetic enzymes in the fungal cells. | Western Blotting or Proteomics (e.g., LC-MS/MS). |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

A common approach to identify the BGC is through genome mining of Remispora maritima.

Caption: Experimental workflow for BGC identification.

Protocol for Targeted Gene Knockout in Fungi (via Protoplast Transformation):

-

Preparation of Protoplasts:

-

Grow fungal mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes, driselase, cellulase) in an osmotic stabilizer (e.g., 0.8 M sorbitol).

-

Separate the protoplasts from mycelial debris by filtration.

-

Wash and resuspend the protoplasts in an appropriate buffer with an osmotic stabilizer.

-

-

Construction of Gene Knockout Cassette:

-

Amplify the 5' and 3' flanking regions of the target gene (e.g., the PKS gene) from genomic DNA using PCR.

-

Amplify a selectable marker gene (e.g., hygromycin B resistance).

-

Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

-

-

Protoplast Transformation:

-

Mix the protoplast suspension with the gene knockout cassette and a PEG-CaCl2 solution to induce DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Incubate until transformants appear.

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from putative knockout mutants.

-

Confirm the correct integration of the knockout cassette and deletion of the target gene by PCR and Southern blotting.

-

Heterologous Expression of the BGC

To confirm the function of the identified BGC and to potentially increase the production of Remisporine A, the entire cluster can be expressed in a well-characterized host, such as Aspergillus oryzae.

Protocol for Heterologous Expression in Aspergillus oryzae:

-

Cloning of the BGC:

-

Amplify the entire BGC from Remispora maritima genomic DNA in overlapping fragments.

-

Assemble the fragments into a suitable fungal expression vector using techniques like yeast homologous recombination (TAR cloning) or Gibson assembly. The vector should contain a selectable marker for A. oryzae.

-

-

Transformation of Aspergillus oryzae:

-

Prepare protoplasts of A. oryzae.

-

Transform the protoplasts with the BGC-containing expression vector using the PEG-CaCl2 method.

-

Select for transformants on an appropriate selective medium.

-

-

Analysis of Metabolite Production:

-

Cultivate the A. oryzae transformants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to detect the production of Remisporine A and this compound.

-

Characterization of the FAD-dependent Monooxygenase

Protocol for Purification and Characterization:

-

Cloning and Expression:

-

Clone the gene encoding the putative FAD-dependent monooxygenase into an E. coli expression vector (e.g., with a His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

-

Protein Purification:

-

Lyse the E. coli cells and clarify the lysate by centrifugation.

-

Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

-

Further purify the protein using size-exclusion chromatography.

-

-

Enzyme Assays:

-

Perform in vitro assays using the purified enzyme, the xanthone precursor (if available or synthesized), FAD, and a reducing agent (e.g., NADPH).

-

Monitor the reaction by HPLC or LC-MS to detect the formation of Remisporine A.

-

Determine the kinetic parameters (Km and kcat) by varying the substrate concentration.

-

Conclusion

The biosynthesis of this compound is a captivating example of the interplay between enzymatic synthesis and spontaneous chemical reactions in the generation of complex natural products. While the complete biosynthetic pathway remains to be fully elucidated, the proposed route involving a polyketide synthase, tailoring enzymes, and a key FAD-dependent monooxygenase provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical approach for researchers to unravel the genetic and biochemical intricacies of this compound biosynthesis, paving the way for its potential biotechnological production and the discovery of novel bioactive compounds from marine fungi.

The Emerging Therapeutic Potential of Cyclopentachromenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the cyclopentachromenone core, a fused heterocyclic system combining a cyclopentanone and a chromenone moiety, has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of cyclopentachromenone compounds and their derivatives, drawing upon available data and insights from structurally related molecules. The guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this emerging class of compounds.

Anticancer Activity

While research specifically focused on cyclopentachromenone is still in its early stages, studies on structurally similar compounds, such as cyclopentane-fused quinolones, suggest potential cytotoxic effects against cancer cell lines. The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

One study on cyclopenta[b]quinoline-1,8-dione derivatives, which share a fused cyclopentane ring system with a heterocyclic core, demonstrated weak to moderate cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer), LS180 (colon adenocarcinoma), MCF-7 (breast cancer), and Raji (Burkitt's lymphoma).[1][2] The most potent of these compounds exhibited IC30 values of 24.4 µM and 82 µM against HeLa and Raji cells, respectively.[2]

Table 1: Cytotoxic Activity of Cyclopenta[b]quinoline-1,8-dione Derivatives [2]

| Compound | Cell Line | IC30 (µM) | IC50 (µM) |

| 6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione) | HeLa | 24.4 | > 100 |

| Raji | 82 | > 100 | |

| Other derivatives | HeLa, LS180, MCF-7, Raji | - | > 50 or > 100 |

Antimicrobial Activity

The antimicrobial potential of cyclopentachromenones is an area of active investigation. While specific data on this class is limited, related cyclopentenone and chromone derivatives have shown promising antimicrobial effects. The standard method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Enzyme Inhibition

The ability of cyclopentachromenone derivatives to act as enzyme inhibitors is a key area of interest for their therapeutic development. A notable example is the natural product carpachromene, which has demonstrated inhibitory activity against several enzymes.

Table 2: Enzyme Inhibitory Activity of Carpachromene

| Enzyme | Activity |

| Urease | Significant inhibition |

| Tyrosinase | Significant inhibition |

| Phosphodiesterase | Significant inhibition |

The inhibitory potential of these compounds against enzymes like tyrosinase and phosphodiesterase suggests their potential application in treating hyperpigmentation disorders and inflammatory conditions, respectively.[3]

Signaling Pathways

The precise signaling pathways modulated by cyclopentachromenone compounds are still under investigation. However, based on the activities of structurally related molecules, it is hypothesized that they may influence key inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. Its activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Inhibition of the NF-κB pathway is a major target for drug development.

References

A Technical Guide to Remisporine B and its Analogues from Penicillium citrinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Remisporine B and its analogues, a class of chromone derivatives isolated from the marine-derived fungus Penicillium citrinum. These compounds have garnered significant interest due to their potent anti-inflammatory and cytotoxic activities. This document details their chemical structures, biological activities with quantitative data, and underlying mechanisms of action. Furthermore, it provides detailed experimental protocols for their isolation, purification, and biological evaluation, along with visualizations of key signaling pathways and experimental workflows to aid in future research and drug development endeavors.

Introduction

Marine-derived fungi are a prolific source of structurally diverse and biologically active secondary metabolites. The genus Penicillium, in particular, has yielded a plethora of compounds with therapeutic potential. Penicillium citrinum, a fungus found in marine environments, produces a unique class of chromone derivatives known as remisporines and their analogues.[1][2][3] this compound is a notable member of this family, formed through a spontaneous Diels-Alder reaction of its precursor, Remisporine A.[1] This guide focuses on this compound and its structurally related analogues, summarizing the current knowledge and providing practical information for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structures and Quantitative Biological Data

A series of this compound analogues, primarily epimers and derivatives, have been isolated from Penicillium citrinum. Their structures have been elucidated using extensive spectroscopic techniques.[1][2][3] The core chemical scaffold is a dimeric chromenone. The biological activities of these compounds have been evaluated, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Remisporine Analogues

The anti-inflammatory potential of these compounds was assessed by their ability to inhibit superoxide anion (O₂⁻) generation in fMLP-induced human neutrophils.

| Compound | IC₅₀ (µM) for Superoxide Anion Generation Inhibition | Reference |

| Epithis compound | 3.62 ± 0.61 | [3][4] |

| Epiremisporine C | Not reported | [3] |

| Epiremisporine D | 6.39 ± 0.40 | [3][4] |

| Epiremisporine E | 8.28 ± 0.29 | [3][4] |

| Epiremisporine F | Not reported | [2] |

| Epiremisporine G | 31.68 ± 2.53 | [1][2] |

| Epiremisporine H | 33.52 ± 0.42 | [1][2] |

| Penicitrinone A | 2.67 ± 0.10 | [3][4] |

Table 2: Cytotoxic Activity of Remisporine Analogues

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Epithis compound | A549 (Non-small cell lung cancer) | 32.29 ± 4.83 | [4] |

| HT-29 (Colon carcinoma) | 50.88 ± 2.29 | [3] | |

| Epiremisporine C | A549 | > 50 | [3] |

| HT-29 | > 50 | [3] | |

| Epiremisporine D | A549 | > 50 | [3] |

| HT-29 | > 50 | [3] | |

| Epiremisporine E | A549 | 43.82 ± 6.33 | [4] |

| HT-29 | > 50 | [3] | |

| Epiremisporine F | A549 | 77.05 ± 2.57 | [2] |

| HT-29 | 44.77 ± 2.70 | [2] | |

| Epiremisporine G | A549 | 52.30 ± 2.88 | [2] |

| HT-29 | 35.05 ± 3.76 | [2] | |

| Epiremisporine H | A549 | 31.43 ± 3.01 | [1][2] |

| HT-29 | 21.17 ± 4.89 | [1][2] | |

| Penicitrinone A | A549 | 49.15 ± 6.47 | [3] |

| HT-29 | > 50 | [3] |

Mechanism of Action: Apoptosis Induction

Several Remisporine analogues, notably Epithis compound, E, and H, have been shown to induce apoptosis in cancer cells.[1][4] The mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Apoptotic signaling pathway induced by Remisporine analogues.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound and its analogues.

Fungal Cultivation and Extraction

-

Fungal Strain: Penicillium citrinum (e.g., BCRC 09F0458) is cultured on a solid medium.

-

Cultivation: The fungus is typically grown on rice or other suitable solid media at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.

-

Extraction: The fermented solid medium is extracted with an organic solvent, such as ethyl acetate or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The bioactive fractions (typically the ethyl acetate and n-butanol fractions) are collected for further purification.

Isolation and Purification

-

Column Chromatography: The bioactive fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing the compounds of interest.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compounds are further purified by prep-HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure remisporine analogues.

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with literature data.

Caption: General experimental workflow for the isolation and analysis of Remisporine analogues.

Superoxide Anion Generation Assay

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of superoxide anion (O₂⁻) production in activated neutrophils.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.

-

Cell Preparation: The isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution) at a concentration of 1x10⁷ cells/mL.

-

Assay Protocol:

-

Neutrophils (1x10⁶ cells/mL) are incubated with ferricytochrome c (0.5 mg/mL) and Ca²⁺ (1 mM).

-

The test compound (at various concentrations) or vehicle (DMSO) is added to the cell suspension and incubated for 5 minutes at 37°C.

-

The cells are then stimulated with fMLP (100 nM) to induce superoxide anion generation.

-

The change in absorbance at 550 nm due to the reduction of ferricytochrome c by superoxide anions is measured continuously using a spectrophotometer.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the superoxide anion generation.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Cancer cells are treated with the test compound for a specified time, after which they are harvested and lysed in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Biosynthesis of the Chromone Core

The biosynthesis of the chromone core in fungi is generally believed to proceed through the polyketide pathway. This involves the sequential condensation of acetate units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic chromone scaffold. While the specific PKS and tailoring enzymes involved in remisporine biosynthesis in P. citrinum have not been fully elucidated, the general pathway provides a framework for understanding their formation. Further research, including genomic and transcriptomic analyses, is needed to identify the specific gene cluster responsible for remisporine production.

Conclusion and Future Directions

This compound and its analogues from Penicillium citrinum represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. Their mechanism of action, particularly the induction of apoptosis through the mitochondrial pathway, makes them attractive candidates for further investigation as potential therapeutic agents. The detailed protocols provided in this guide are intended to facilitate future research in this area.

Future studies should focus on:

-

Elucidating the complete biosynthetic pathway of remisporines to enable synthetic biology approaches for yield improvement and the generation of novel analogues.

-

Conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

-

Evaluating the in vivo efficacy and safety of the most potent analogues in preclinical animal models.

-

Exploring other potential therapeutic applications of these compounds.

By continuing to explore the chemical and biological diversity of natural products from marine-derived fungi like P. citrinum, we can unlock new avenues for the development of novel therapeutics to address unmet medical needs.

References

physical and chemical properties of Remisporine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remisporine B is a naturally occurring polyketide with a unique dimeric cyclopentachromone structure.[1] First isolated from the marine fungus Remispora maritima, it has garnered interest in the scientific community for its notable biological activities, including immunosuppressive and cytotoxic effects.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological functions, and the experimental methodologies used for its study.

Physical and Chemical Properties

This compound is a yellow solid that is formed as a spontaneous Diels-Alder reaction product of its monomeric precursor, Remisporine A.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₄O₁₂ | [2] |

| Molecular Weight | 576.50 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in ethanol, methanol, or DMSO (all at 1mg/ml) | [1] |

| Purity | ≥95% (by HPLC) | [1] |

| Storage | Stable for at least 2 years at -20°C | [1] |

Biological Activity

This compound has demonstrated both immunosuppressive and cytotoxic activities in vitro. Its effects are concentration-dependent, with specific IC₅₀ values determined for different cell types.

Immunosuppressive Activity

This compound exhibits inhibitory effects on the proliferation of both T-cells and B-cells, key components of the adaptive immune system. This suggests its potential as a lead compound for the development of new immunosuppressive agents.

| Cell Type | Stimulant | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Mouse Splenic T-cells | Concanavalin A | 30.1 | ~52.2 | [2] |

| Mouse Splenic B-cells | Lipopolysaccharide (LPS) | 32.4 | ~56.2 | [2] |

Cytotoxic Activity

This compound has also shown weak cytotoxic activity against certain human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 83.1 | ~144.1 | |

| HL-60 | Acute Promyelocytic Leukemia | 75.3 | ~130.6 |

Mechanism of Action

While the precise mechanisms of action for this compound are still under investigation, studies on structurally related chromone derivatives provide strong evidence for its mode of action, particularly in inducing cytotoxicity.

Apoptosis Induction in Cancer Cells

It is hypothesized that the cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. Research on analogous compounds suggests that this occurs via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Lymphocyte Proliferation

The immunosuppressive activity of this compound is attributed to its ability to inhibit the proliferation of T-cells and B-cells. This is likely achieved by interfering with the signaling pathways essential for lymphocyte activation and cell cycle progression.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound

-

Fermentation: The marine fungus Remispora maritima is cultured in a suitable liquid medium.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate Remisporine A.

-

Dimerization: Remisporine A is unstable and spontaneously dimerizes to form this compound via a Diels-Alder reaction.[1]

-

Purification: The resulting this compound is further purified using preparative HPLC to achieve a purity of ≥95%.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., K562, HL-60) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 1 to 100 µg/mL) and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Lymphocyte Proliferation Assay

-

Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed using a suitable buffer.

-

Cell Seeding: Splenocytes are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Stimulation and Treatment: For T-cell proliferation, cells are stimulated with Concanavalin A (5 µg/mL). For B-cell proliferation, cells are stimulated with LPS (10 µg/mL). Concurrently, cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the MTT assay or [³H]-thymidine incorporation. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Cancer cells treated with this compound are harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The discovery and characterization of a novel natural product like this compound typically follows a structured workflow, from initial screening to detailed biological evaluation.

Caption: A typical workflow for the discovery and characterization of this compound.

Conclusion

This compound is a fascinating natural product with a unique dimeric structure and promising biological activities. Its immunosuppressive and cytotoxic properties make it a valuable subject for further research in drug discovery. This technical guide has provided a comprehensive overview of its known characteristics and the experimental approaches for its study, serving as a valuable resource for scientists in the field. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Remisporine B solubility in DMSO, ethanol, methanol

Application Notes and Protocols for Remisporine B

Topic: this compound Solubility in DMSO, Ethanol, and Methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dimeric chromenone, a natural product derived from the marine fungus Remispora maritima. It is formed via a spontaneous Diels-Alder reaction from its precursor, Remisporine A.[1] Compounds in this class have demonstrated various biological activities, including anti-cancer and anti-inflammatory effects. Specifically, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspase-3 dependent pathways.[2][3] Understanding the solubility of this compound in common laboratory solvents is crucial for the design and execution of in vitro and in vivo studies, enabling accurate dose preparation and reliable experimental outcomes. This document provides an overview of this compound's solubility and a detailed protocol for its determination.

Data Presentation: Solubility of this compound

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility of this compound |

| DMSO | 78.13 | 1.10 | Data not available |

| Ethanol | 46.07 | 0.789 | Data not available |

| Methanol | 32.04 | 0.792 | Data not available |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in DMSO, ethanol, and methanol using a static equilibrium method.[4]

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, anhydrous

-

Methanol, anhydrous

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the respective solvent (DMSO, ethanol, or methanol).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] The time required may vary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.[6]

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway

This compound and its analogs have been reported to induce apoptosis in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][2]

Apoptosis Signaling Pathway Induced by this compound Analogs

Caption: Caspase-dependent apoptosis pathway modulated by this compound analogs.

Discussion

The solubility of a compound is a critical parameter that influences its biological activity in experimental settings. While specific solubility values for this compound in DMSO, ethanol, and methanol are not currently documented in the literature, the provided protocol offers a reliable method for their determination. It is important to note that the choice of solvent can impact experimental outcomes, as solvents themselves can have biological effects.[7] For cell-based assays, it is crucial to determine the maximum tolerated concentration of the solvent to avoid artifacts.[8] The investigation of this compound's biological activities, particularly its pro-apoptotic effects, relies on accurate and reproducible preparation of test solutions. Therefore, empirical determination of its solubility in the desired solvent system is a fundamental first step for any research involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

Application Notes and Protocols: Preparing Remisporine B Stock Solutions for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remisporine B is a mycotoxin with demonstrated cytotoxic and immunosuppressive activities, making it a compound of interest for research in oncology and immunology.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications. It also summarizes its physicochemical properties and known biological activities to guide experimental design.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₄O₁₂ | [1][2] |

| Molecular Weight | 576.5 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity (via HPLC) | ≥95% | [1][2] |

| Solubility | Soluble in DMSO, ethanol, and methanol (1 mg/mL) | [1] |

| CAS Number | 571194-06-4 | [1][2] |

Biological Activity of this compound

This compound has been shown to exhibit both cytotoxic and immunosuppressive effects.

Cytotoxic Activity

This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines, including human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells.[1][2] The mechanism of its anti-cancer activity involves the induction of apoptosis through the intrinsic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to the activation of caspase-3.[1]

Immunosuppressive Activity

This compound exhibits immunosuppressive properties by inhibiting the proliferation of both T-cells and B-cells.[3] This suggests its potential as a modulator of the adaptive immune response.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (powder)

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Safety Precautions: this compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood.

-

Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber vial.

-

Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

-

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000

-

For 1 mg of this compound (MW = 576.5 g/mol ):

-

Volume (µL) = (1 mg / 576.5 g/mol ) * 1,000,000 = 173.46 µL

-

-

Dissolving this compound: Add the calculated volume (173.5 µL) of anhydrous/sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and yellow.

-